

4-Bromo-2-fluorobiphenyl physical and chemical properties

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl

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An In-depth Technical Guide to 4-Bromo-2-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.^[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the biphenyl scaffold, offers versatile reactivity for various cross-coupling reactions and other chemical transformations. This document provides a comprehensive overview of the physical, chemical, and safety properties of **4-Bromo-2-fluorobiphenyl**, along with available experimental protocols for its synthesis.

Chemical Identity and Physical Properties

4-Bromo-2-fluorobiphenyl is a substituted biphenyl compound with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.^[1]

Identifier	Value
IUPAC Name	4-Bromo-2-fluoro-1,1'-biphenyl
CAS Number	41604-19-7[1][2][3][4]
Molecular Formula	C ₁₂ H ₈ BrF[1][2][3][4]
Molecular Weight	251.09 g/mol [2][4][5]
Canonical SMILES	C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F[1]
InChI Key	HTRNHWBOBYFTQF-UHFFFAOYSA-N[1]
EINECS Number	255-453-9[1][2][3]

Physical Property	Value
Appearance	Off-white to pale yellow crystalline powder or chunks[1][2]
Melting Point	39-41 °C (lit.)[2][6][7][8]
Boiling Point	175 °C at 2 mmHg[2][6], 299 °C[3]
Density	1.40 g/cm ³ [2][3]
Solubility	Insoluble in water[1][3][6][9]. Soluble in DMSO and Methanol[2].
Flash Point	>110 °C (>230 °F)[2][8]
Vapor Pressure	0.30 mmHg at 20 °C[3]

Chemical Properties and Reactivity

4-Bromo-2-fluorobiphenyl is a stable compound under normal ambient conditions.[1] Its chemical reactivity is primarily dictated by the presence of the bromine and fluorine substituents on the biphenyl core.

- **Cross-Coupling Reactions:** The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This

allows for the introduction of a wide range of substituents at the 4-position of the biphenyl system, making it a valuable building block in organic synthesis.[1]

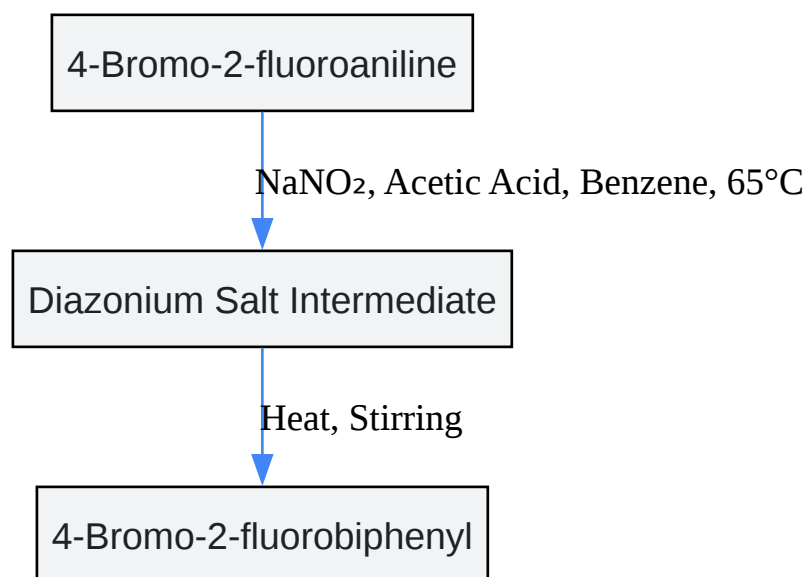
- Nucleophilic Aromatic Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or activation by other functional groups.
- Applications: It is primarily used as an intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[2][10] For instance, it is a precursor in the synthesis of Flurbiprofen and its related impurities.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Bromo-2-fluorobiphenyl** are not readily available in the public domain. However, several synthetic routes have been described.

Synthesis via Diazotization of 4-Bromo-2-fluoroaniline

One common method involves the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction.[2][10][11]



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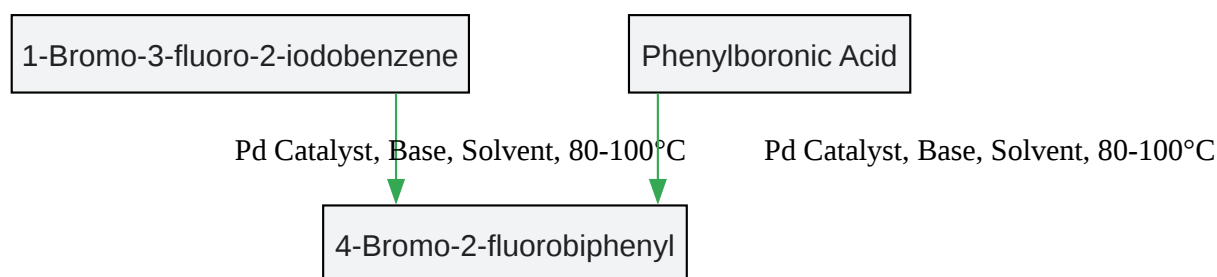
Caption: Synthesis of **4-Bromo-2-fluorobiphenyl** from 4-Bromo-2-fluoroaniline.

Methodology:

- A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in benzene is added dropwise to a mixture of sodium nitrite, water, and benzene at 65°C.[2][10][11]
- The reaction mixture is stirred at 65°C for 12 hours under a nitrogen atmosphere.[2][10][11]
- The cooled mixture is washed with 1N hydrochloric acid.[2][10][11]
- The organic layer is then heated under reflux with iron powder, methanol, and concentrated hydrochloric acid for 13 hours.[2][10][11]
- After cooling, the benzene layer is washed with water and the solvent is evaporated.[2][10][11]
- The crude product is purified by distillation under reduced pressure to yield **4-bromo-2-fluorobiphenyl**. [2][10][11]

Synthesis via Palladium-Catalyzed Cross-Coupling

Another synthetic approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]



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Caption: Suzuki-Miyaura coupling for **4-Bromo-2-fluorobiphenyl** synthesis.

Methodology:

- An appropriately substituted aryl halide, such as 1-bromo-3-fluoro-2-iodobenzene, is reacted with a phenylboronic acid derivative.[\[1\]](#)
- The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).[\[1\]](#)
- A mixed solvent system like toluene/water or dioxane/water is typically used.[\[1\]](#)
- The reaction is conducted under an inert atmosphere at elevated temperatures (80–100 °C).[\[1\]](#)
- The product is isolated and purified using techniques such as recrystallization or column chromatography.[\[1\]](#)

Signaling Pathways and Biological Activity

There is no information available in the searched literature to suggest that **4-Bromo-2-fluorobiphenyl** is directly involved in any biological signaling pathways. Its primary relevance in the life sciences is as a synthetic intermediate for the creation of biologically active molecules.

Safety and Handling

Hazard Identification:

- Harmful if swallowed.[\[12\]](#)
- Causes skin irritation.[\[12\]](#)
- Causes serious eye irritation.[\[12\]](#)
- May cause respiratory irritation.[\[1\]](#)
- Very toxic to aquatic life.[\[12\]](#)

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.[\[13\]](#)

- Use only outdoors or in a well-ventilated area.[\[1\]](#)
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash hands thoroughly after handling.
- Avoid release to the environment.[\[14\]](#)

Storage:

- Store in a well-ventilated place. Keep container tightly closed.
- Recommended storage temperature is between 2-8 °C for extended stability.[\[1\]](#)
- Keep away from strong oxidizing agents.[\[1\]](#)

First Aid Measures:

- If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
- If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spectroscopic Data

While specific spectra are not provided in the search results, NMR, HPLC, LC-MS, and UPLC data for **4-Bromo-2-fluorobiphenyl** are often available from commercial suppliers upon request.[\[15\]](#)

Conclusion

4-Bromo-2-fluorobiphenyl is a synthetically valuable compound with a well-defined set of physical and chemical properties. Its utility as a building block in the pharmaceutical and

agrochemical industries is significant. While it is a stable compound, proper safety precautions must be observed during its handling and storage due to its potential health and environmental hazards. The synthetic routes described provide a basis for its preparation in a laboratory setting. Further research into its applications and the development of more detailed and optimized synthetic protocols will continue to be of interest to the scientific community.

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